4-TERT-BUTYL-N-[4'-(4-TERT-BUTYLBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE
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Overview
Description
4-TERT-BUTYL-N-[4’-(4-TERT-BUTYLBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound characterized by its multiple tert-butyl groups and biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[4’-(4-TERT-BUTYLBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a coupling reaction of tert-butylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[4’-(4-TERT-BUTYLBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-TERT-BUTYL-N-[4’-(4-TERT-BUTYLBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[4’-(4-TERT-BUTYLBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Shares a similar biphenyl core but lacks the amide groups.
4-tert-Butylaniline: Contains a tert-butyl group and aniline moiety but differs in overall structure.
4-tert-Butylbenzoyl chloride: Used as a precursor in the synthesis of related compounds
Uniqueness
4-TERT-BUTYL-N-[4’-(4-TERT-BUTYLBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is unique due to its combination of tert-butyl groups and amide functionalities, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-tert-butyl-N-[4-[4-[(4-tert-butylbenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O2/c1-23-21-27(13-19-31(23)37-33(39)25-9-15-29(16-10-25)35(3,4)5)28-14-20-32(24(2)22-28)38-34(40)26-11-17-30(18-12-26)36(6,7)8/h9-22H,1-8H3,(H,37,39)(H,38,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZJGOYWURMQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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